

Evolutionary Conservation of SHLP-5: A Technical Guide for Researchers

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Compound of Interest

Compound Name: SHLP-5

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Small Humanin-like Peptide 5 (**SHLP-5**) is a recently identified mitochondrial-derived peptide (MDP) encoded within the 16S ribosomal RNA gene of the mitochondrial genome. As a member of the SHLP family, it is implicated in a range of cellular processes, including metabolism and apoptosis. Understanding the evolutionary conservation of **SHLP-5** is crucial for elucidating its functional significance and evaluating its potential as a therapeutic target. This technical guide provides a comprehensive overview of the evolutionary conservation of **SHLP-5**, detailed experimental protocols for its study, and an exploration of its potential signaling pathways based on current knowledge of the SHLP family.

Introduction to SHLP-5 and Mitochondrial-Derived Peptides

Mitochondrial-derived peptides (MDPs) are a novel class of bioactive peptides that originate from short open reading frames (sORFs) within the mitochondrial DNA. These peptides, including the well-studied Humanin and the SHLP family (SHLP1-6), act as signaling molecules, modulating a variety of physiological and pathological processes. The SHLPs, in particular, have been shown to regulate cell viability, metabolism, and apoptosis. **SHLP-5**, a 24-amino acid peptide, is one of the more recently identified members of this family. Its precise function and the extent of its evolutionary conservation are still under active investigation.

Evolutionary Conservation of SHLP-5

The evolutionary conservation of a peptide is a strong indicator of its biological importance. To assess the conservation of **SHLP-5**, a bioinformatics approach was employed, beginning with the identification of orthologs in various species.

Identification of SHLP-5 Orthologs

The human **SHLP-5** amino acid sequence (MYCSEVGFCSEVAPTEIFNAGLWV) was used as a query for a Protein BLAST (Basic Local Alignment Search Tool) search against the NCBI non-redundant protein sequences database. This search identified several potential orthologs across a range of vertebrate species. The top hits with significant sequence similarity were selected for further analysis.

Multiple Sequence Alignment and Quantitative Conservation Analysis

The identified orthologous sequences were aligned using Clustal Omega, a multiple sequence alignment tool. The alignment reveals conserved regions and specific amino acid substitutions across different species.

Table 1: **SHLP-5** Orthologs and Sequence Identity

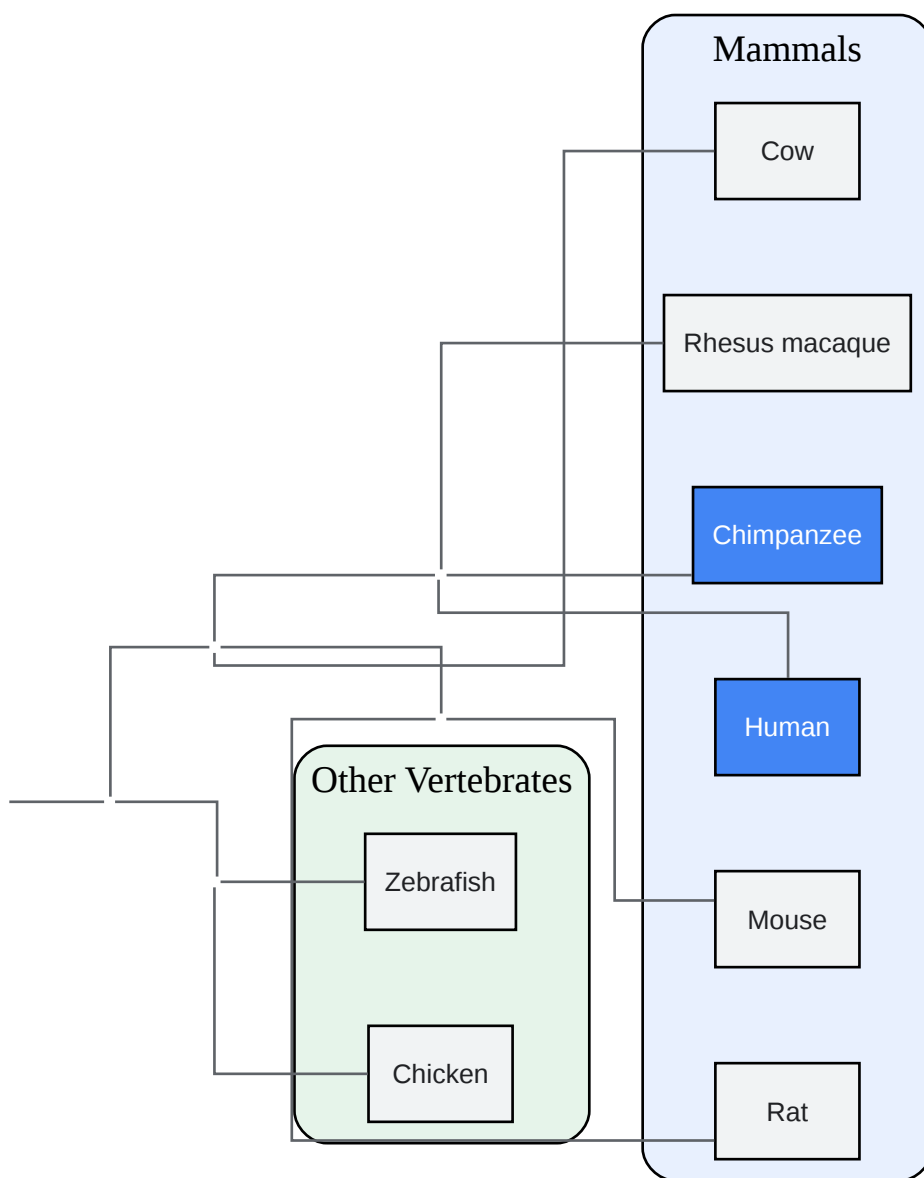
Species	Common Name	UniProt Accession	Sequence Identity to Human SHLP-5 (%)
Homo sapiens	Human	A0A0J9YVW3	100%
Pan troglodytes	Chimpanzee	XP_001143899.1	100%
Macaca mulatta	Rhesus macaque	NP_001244463.1	95.8%
Mus musculus	Mouse	NP_001153676.1	79.2%
Rattus norvegicus	Rat	NP_001100384.1	75.0%
Bos taurus	Cow	XP_002690825.1	83.3%
Gallus gallus	Chicken	XP_001232822.1	62.5%
Danio rerio	Zebrafish	XP_002663673.1	54.2%

Note: Sequence identity was calculated based on a multiple sequence alignment of the full-length peptide sequences.

The high degree of sequence identity among mammals suggests a conserved function in this class. While the conservation decreases in more distantly related vertebrates like birds and fish, key motifs within the peptide may still be preserved, indicating fundamental functional constraints.

Phylogenetic Analysis

To visualize the evolutionary relationships of the identified **SHLP-5** orthologs, a phylogenetic tree was constructed using the IQ-TREE web server, employing a maximum likelihood approach.



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Phylogenetic tree of **SHLP-5** orthologs.

The phylogenetic tree illustrates the evolutionary divergence of **SHLP-5**, with a clear clustering of mammalian orthologs, reflecting the high sequence conservation within this group.

Experimental Protocols for the Study of SHLP-5

The study of novel mitochondrial-derived peptides like **SHLP-5** requires a combination of techniques to identify, quantify, and functionally characterize them. The following are detailed

protocols for key experiments.

Identification and Quantification

Accurate protein quantification is essential for subsequent analyses. The Bradford or BCA protein assays are commonly used.

Bradford Assay Protocol:

- Prepare a series of protein standards using Bovine Serum Albumin (BSA) at concentrations ranging from 0.1 to 1.0 mg/mL.
- Add 5 μ L of each standard or unknown sample to a microplate well.
- Add 250 μ L of Bradford reagent to each well and mix gently.
- Incubate at room temperature for 5 minutes.
- Measure the absorbance at 595 nm using a microplate reader.
- Generate a standard curve by plotting absorbance versus protein concentration and determine the concentration of the unknown samples.

BCA Assay Protocol:

- Prepare a series of BSA standards as described for the Bradford assay.
- Prepare the BCA working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.
- Add 25 μ L of each standard or unknown sample to a microplate well.
- Add 200 μ L of the BCA working reagent to each well and mix thoroughly.
- Incubate the plate at 37°C for 30 minutes.
- Cool the plate to room temperature and measure the absorbance at 562 nm.
- Construct a standard curve and calculate the concentration of the unknown samples.

Detecting small peptides like **SHLP-5** requires modifications to standard Western blotting protocols.

- Gel Electrophoresis: Use a 16% Tris-Tricine gel to achieve optimal separation of low molecular weight peptides.
- Protein Transfer: Transfer proteins to a 0.2 μ m PVDF membrane at 100V for 1 hour in a transfer buffer containing 20% methanol.
- Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to **SHLP-5** overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Functional Assays

The Seahorse XF Analyzer can be used to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial function.

- Seed cells in a Seahorse XF cell culture microplate.
- Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates such as glucose, pyruvate, and glutamine.
- Place the plate in a non-CO2 incubator at 37°C for 1 hour.
- Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
- Monitor the OCR in real-time to determine key parameters of mitochondrial respiration.

TUNEL Assay:

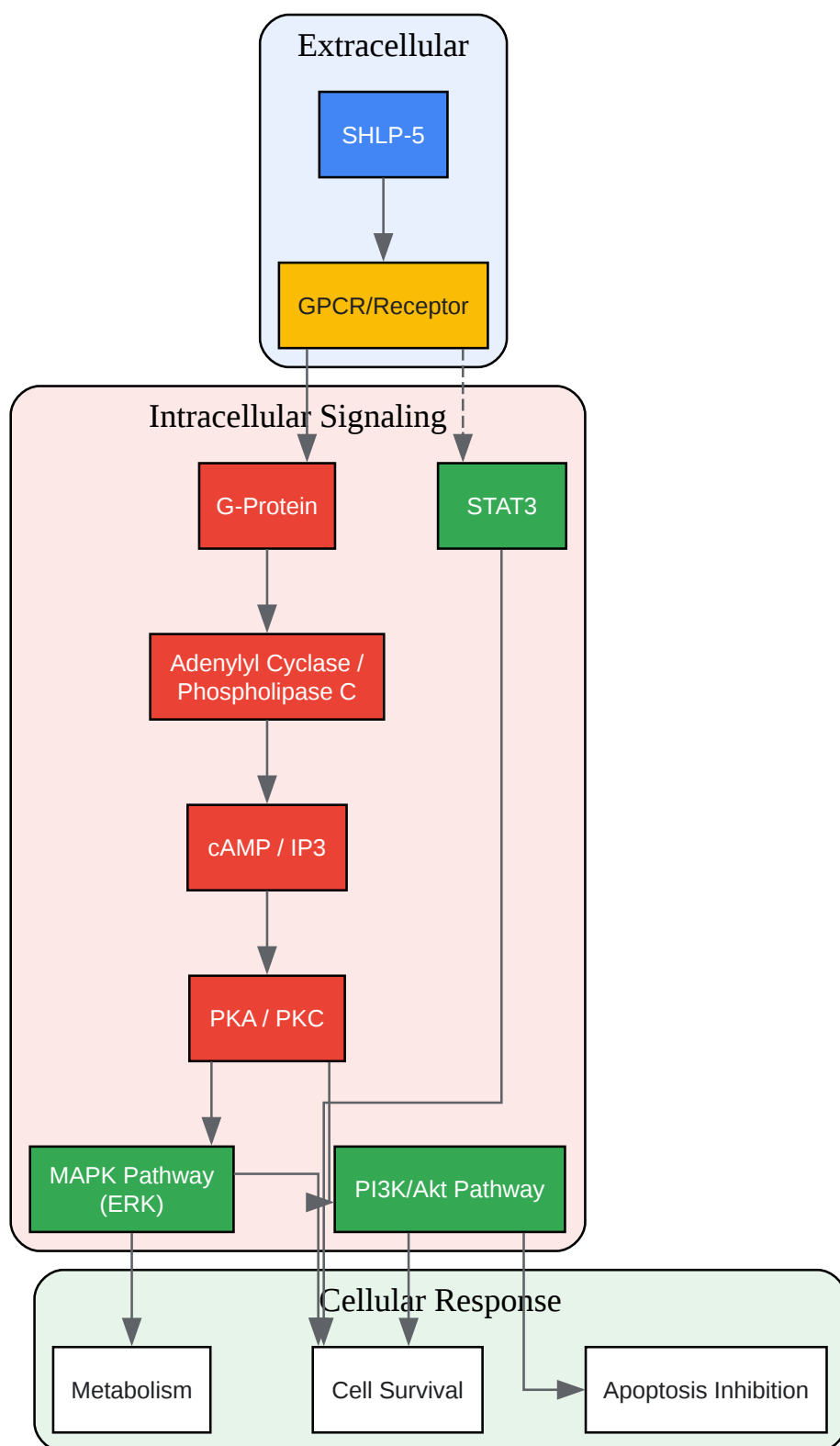
- Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
- Incubate cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and BrdUTP.
- Detect the incorporated BrdU using a fluorescently labeled anti-BrdU antibody.
- Counterstain the nuclei with DAPI and visualize using a fluorescence microscope.

Caspase Activity Assay:

- Lyse cells to release cellular contents.
- Add a caspase-3/7 substrate (e.g., DEVD-pNA) to the cell lysate.
- Incubate at 37°C to allow for cleavage of the substrate by active caspases.
- Measure the absorbance or fluorescence of the released chromophore or fluorophore.

Potential Signaling Pathways of SHLP-5

Direct experimental evidence for **SHLP-5** signaling pathways is currently lacking. However, based on the known functions of other SHLP family members, particularly SHLP2 and SHLP3, we can hypothesize potential pathways that **SHLP-5** may modulate.



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Potential signaling pathways for **SHLP-5**.

Other SHLPs have been shown to signal through G-protein coupled receptors (GPCRs), leading to the activation of downstream cascades such as the MAPK/ERK and PI3K/Akt pathways. These pathways are known to regulate crucial cellular functions including cell proliferation, survival, and metabolism. Furthermore, STAT3 signaling has also been implicated in the action of some MDPs. Given the structural similarities within the SHLP family, it is plausible that **SHLP-5** utilizes similar signaling mechanisms to exert its biological effects.

Conclusion and Future Directions

SHLP-5 is an evolutionarily conserved mitochondrial-derived peptide with high sequence identity among mammals. While its specific functions are yet to be fully elucidated, its conservation suggests a vital role in vertebrate physiology. The experimental protocols detailed in this guide provide a robust framework for the identification, quantification, and functional characterization of **SHLP-5**. Future research should focus on delineating the specific signaling pathways activated by **SHLP-5** and exploring its therapeutic potential in metabolic and age-related diseases. The continued investigation of **SHLP-5** and other MDPs will undoubtedly provide novel insights into mitochondrial signaling and its impact on human health and disease.

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